(R)-1-(2-(Difluoromethoxy)phenyl)ethanol

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

(R)-1-(2-(Difluoromethoxy)phenyl)ethanol (CAS 1344951-26-3) is a single-enantiomer secondary alcohol with the 2-(difluoromethoxy)phenyl pharmacophore. It serves as a chiral building block in the synthesis of TNF-α modulating indazolones and other bioactive molecules.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Cat. No. B13062238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-(Difluoromethoxy)phenyl)ethanol
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC(F)F)O
InChIInChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1
InChIKeyJDCCMEBGZPSFEE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-(Difluoromethoxy)phenyl)ethanol – A Defined Chiral Secondary Alcohol for Enantioselective Synthesis and Medicinal Chemistry


(R)-1-(2-(Difluoromethoxy)phenyl)ethanol (CAS 1344951-26-3) is a single-enantiomer secondary alcohol with the 2-(difluoromethoxy)phenyl pharmacophore . It serves as a chiral building block in the synthesis of TNF-α modulating indazolones and other bioactive molecules [1]. The difluoromethoxy group acts as a metabolically more stable and lipophilicity-modulating isostere of the methoxy group while retaining hydrogen-bond acceptor capacity .

Why Racemic or Regioisomeric Alternatives Cannot Replace (R)-1-(2-(Difluoromethoxy)phenyl)ethanol in Chirality-Sensitive Applications


Interchanging the (R)-enantiomer with its (S)-enantiomer or racemate alters the absolute configuration at the stereogenic center, which critically affects the three-dimensional arrangement of downstream drug candidates and their target interactions [1]. The 2-substitution pattern provides a different spatial orientation compared to the 4-substituted regioisomer, affecting ligand-binding geometry in enzyme pockets such as BACE-1 and TNF-α binding sites [1]. Furthermore, replacing the difluoromethoxy group with methoxy reduces lipophilicity and metabolic stability, while trifluoromethoxy substitution increases LogP beyond the optimal range for many drug-like properties [2].

Quantitative Evidence Guide: (R)-1-(2-(Difluoromethoxy)phenyl)ethanol Performance Against Major Analogs


Lipophilicity Modulation: OCHF₂ vs. OCH₃ vs. OCF₃ in 2-Substituted Phenyl Ethanols

The target compound exhibits a LogP of 2.34, intermediate between the methoxy analog (LogP 1.75) and the trifluoromethoxy analog (LogP 2.64) . This places the difluoromethoxy derivative in a more balanced lipophilicity window for membrane permeability while avoiding excessive LogP that could lead to poor solubility and higher off-target binding.

Lipophilicity Medicinal Chemistry Physicochemical Property Optimization

Enantiomeric Purity: Defined (R)-Stereochemistry for Asymmetric Synthesis

Commercial suppliers list (R)-1-(2-(difluoromethoxy)phenyl)ethanol at ≥98% purity with defined enantiomeric excess (e.e.) . In contrast, the racemic 1-[2-(difluoromethoxy)phenyl]ethanol (CAS 886859-40-1) contains both enantiomers, which dilutes stereochemical fidelity in downstream chiral pool synthesis . The patent WO2016168633A1 explicitly distinguishes (R) and (S) configured final compounds, confirming that stereochemistry is not interchangeable for TNF-α modulation [1].

Chiral Purity Enantioselective Synthesis Asymmetric Catalysis

Synthetic Utility: High-Yield Incorporation into TNF-α Modulator Scaffolds

The racemic form reacts with PBr₃ in DCM to give 1-(1-bromoethyl)-2-(difluoromethoxy)benzene in 82% yield, a key intermediate in the synthesis of indazolone TNF-α modulators (WO2016168633A1) [1]. The (R)-enantiomer enables access to enantiomerically pure (R)-3-(2-(difluoromethoxy)phenyl)-substituted indazolones, which are specifically enumerated as embodiments in the patent [2]. The compound can also be prepared in 99% yield from (difluoromethoxy)benzaldehyde and methylmagnesium bromide [1].

Synthetic Intermediate TNF-α Modulation Patent Documented Transformation

Regiochemical Differentiation: 2-OCF₂H vs. 4-OCF₂H Substitution Pattern

The 2-(difluoromethoxy) substitution pattern orients the OCHF₂ group ortho to the ethanol side chain, creating a different conformational preference and hydrogen-bonding geometry compared to the 4-substituted regioisomer [1]. In related BACE-1 inhibitor series, 4-(difluoromethoxy)phenyl-containing compounds showed IC₅₀ values as low as 70 nM in cellular assays, while the 2-substituted series accesses a distinct vector space in the enzyme active site [2]. The choice between 2- and 4-substitution is not interchangeable when targeting specific binding pocket sub-sites.

Regioisomerism Structure-Activity Relationship BACE-1 Inhibition

Metabolic Stability Class Advantage of OCHF₂ over OCH₃ in Phenyl-Containing Scaffolds

Replacement of aromatic methoxy with difluoromethoxy is a recognized strategy in medicinal chemistry to reduce cytochrome P450-mediated O-demethylation and improve in vitro human microsomal stability [1]. While direct metabolic stability data for (R)-1-(2-(difluoromethoxy)phenyl)ethanol are not publicly available, the general class effect has been demonstrated statistically in phenyl-substituted series, where OCHF₂ groups consistently extend half-life compared to OCH₃ analogs . In a PDE4D inhibitor series, replacing 3-OCH₃ with 3-OCHF₂ improved selectivity and maintained potency .

Metabolic Stability Bioisostere Strategy Cytochrome P450

Validated Application Scenarios for (R)-1-(2-(Difluoromethoxy)phenyl)ethanol


Enantioselective Synthesis of TNF-α Modulating Indazolones

As demonstrated in WO2016168633A1 (AbbVie), this (R)-configured alcohol is the precursor for (R)-3-(2-(difluoromethoxy)phenyl)-substituted indazolone derivatives, which are TNF-α signaling modulators. The documented 82%-yield bromination step provides a direct entry into this therapeutic class [1]. Teams developing TNF-α antagonists for autoimmune indications can leverage this building block to access the (R)-enantiomeric series with defined stereochemistry.

Chiral Pool Synthesis for Fragment-Based Drug Discovery

The defined (R)-stereochemistry and the OCHF₂ group's balanced LogP of 2.34 make this compound suitable as a chiral fragment or building block for fragment growing and merging strategies. Its intermediate lipophilicity relative to OCH₃ (LogP 1.75) and OCF₃ (LogP 2.64) analogs allows fine-tuning of physicochemical properties . The compound is available at ≥98% chiral purity from commercial suppliers .

Asymmetric Synthesis of CNS-Penetrant Drug Candidates

The OCHF₂ group is recognized for its ability to adapt between lipophilic and polar conformations, potentially facilitating blood-brain barrier penetration. When incorporated into a chiral secondary alcohol, this moiety provides a versatile handle for further derivatization (e.g., Mitsunobu inversion, esterification, or etherification) while maintaining the stereogenic center's integrity [2]. The 2-substitution pattern distinguishes this compound from the 4-substituted regioisomer commonly used in BACE-1 programs.

Replacement of Methoxy-Containing Building Blocks in Lead Optimization

For medicinal chemistry programs seeking to improve metabolic stability of methoxy-containing hits, (R)-1-(2-(difluoromethoxy)phenyl)ethanol offers a direct substitution with increased lipophilicity (ΔLogP +0.59 vs. methoxy) and anticipated resistance to O-demethylation . This substitution strategy has been validated in PDE4D inhibitor programs where OCHF₂ replacement of OCH₃ maintained potency while improving selectivity .

Quote Request

Request a Quote for (R)-1-(2-(Difluoromethoxy)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.